

peonidin as an O-methylated anthocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Peonidin	
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An In-depth Technical Guide on **Peonidin** as an O-Methylated Anthocyanidin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin is a prominent O-methylated anthocyanidin, a subclass of flavonoids, that imparts purplish-red pigmentation to a wide array of plants.[1][2] Beyond its role as a natural colorant, **peonidin** and its glycosidic forms have garnered substantial scientific interest for their potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] As an O-methylated derivative of cyanidin, its unique chemical structure influences its stability and biological function.[2] This technical guide provides a comprehensive overview of **peonidin**, covering its physicochemical characteristics, biosynthesis, and natural distribution. It further delves into its significant biological activities by summarizing quantitative data, detailing relevant experimental protocols, and visualizing the core molecular signaling pathways it modulates. This document is intended to serve as a foundational resource for professionals engaged in pharmacology, nutrition, and drug discovery.

Core Physicochemical Characteristics

Peonidin's chemical structure, featuring a flavylium cation backbone with specific hydroxyl and methoxy substitutions, governs its physical and chemical properties. It is sensitive to pH, changing color from red at a low pH to blue at a higher pH. Unlike many other anthocyanidins, it demonstrates notable stability at higher pH levels. The properties of its common forms, **peonidin** chloride and its anionic form, are detailed below.



Table 1: Physicochemical Properties of **Peonidin** Forms

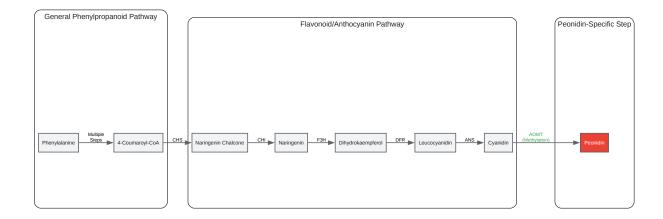
Property	Peonidin Chloride	Peonidin(1-) (anionic form)
IUPAC Name	3,5,7-Trihydroxy-2-(4- hydroxy-3- methoxyphenyl)-1- benzopyrylium chloride	4-(3,5-dihydroxy-7- oxochromen-2-yl)-2- methoxyphenolate
Molecular Formula	C16H13ClO6	C16H11O6 ⁻
Molecular Weight	336.72 g/mol	299.25 g/mol
CAS Number	134-01-0	N/A
Appearance	Crystalline solid	N/A
Color	Dark red/purple powder	N/A

| Computed XLogP3 | N/A | 1.6 |

Biosynthesis and Natural Occurrence

Peonidin is synthesized in plants through a specific branch of the flavonoid pathway. The process begins with the general phenylpropanoid pathway, which produces 4-coumaroyl-CoA from phenylalanine. A series of enzymatic reactions catalyzed by enzymes including Chalcone Synthase (CHS), Flavanone 3-Hydroxylase (F3H), and Dihydroflavonol 4-Reductase (DFR) leads to the formation of cyanidin. The final step is the O-methylation of cyanidin at the 3'-position, a reaction that forms **peonidin**.





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Simplified Biosynthesis Pathway of **Peonidin**.

Peonidin is widely distributed in the plant kingdom, particularly in fruits and berries. Its concentration can vary significantly depending on the cultivar and growing conditions.

Table 2: Natural Sources and Distribution of **Peonidin** Derivatives

Plant Source	Typical Concentration	Predominant Form	Reference(s)
Raw Cranberries	~42 mg / 100 g	Peonidin-3-O- galactoside	
Blueberries	5 - 12 mg / 100 g	Peonidin Glycosides	
Purple Fleshed Sweet Potatoes	Up to 40 mg / 100 g (cooked)	Peonidin Glycosides	
Red Grapes (Vitis vinifera)	Variable	Peonidin-3-O- glucoside	
Plums & Cherries	5 - 12 mg / 100 g	Peonidin Glycosides	

| Black Rice | Variable | **Peonidin**-3-glucoside | |



Biological Activities and Mechanisms of Action

Peonidin and its glycosides exhibit a remarkable spectrum of biological activities, positioning them as molecules of significant interest for therapeutic development.

Antioxidant Activity

Peonidin demonstrates potent antioxidant activity by scavenging free radicals and chelating metal ions. This activity is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Its efficacy has been quantified in various in vitro assays.

Table 3: Quantitative Antioxidant Activity of **Peonidin**-based Anthocyanins

Assay	Compound/Extract	IC50 Value (μg/mL)	Reference(s)
DPPH Radical Scavenging	Peonidin-based anthocyanin (P4)	~30	
DPPH Radical Scavenging	Peonidin-based anthocyanin (P5)	~35	
Superoxide Anion Scavenging	Peonidin-based anthocyanin (P4)	29.05	
Superoxide Anion Scavenging	Peonidin-based anthocyanin (P5)	30.62	
Superoxide Anion Scavenging	Peonidin-based anthocyanin (P3)	37.08	

Lower IC50 values indicate higher antioxidant activity.

This protocol outlines a standard method for determining the free radical scavenging activity of **peonidin** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

 Materials: Peonidin standard or extract, DPPH, Methanol (spectrophotometric grade), 96well microplate, Microplate reader.

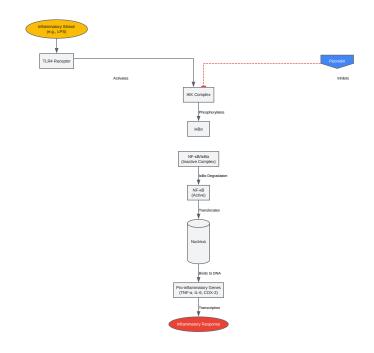


- Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be stored in the dark.
- Sample Preparation: Prepare a stock solution of **peonidin** in methanol. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10 to 100 μg/mL).
- Assay Procedure:
 - In a 96-well microplate, add 100 μL of the various concentrations of the **peonidin** solution to different wells.
 - Add 100 μL of the 0.1 mM DPPH solution to each well containing the sample.
 - \circ Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.
 - Prepare a blank well with 200 μL of methanol.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical inhibition using the formula: %
 Inhibition = [(Abs control Abs sample) / Abs control] x 100.
- Data Analysis: Plot the % inhibition against the **peonidin** concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Activity

Peonidin exerts potent anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) pathway, a central regulator of inflammation. It can inhibit the production of pro-inflammatory mediators, including cytokines like IL-6 and TNF- α . Studies have also shown that **peonidin**-3-glucoside can suppress the NLRP3 inflammasome pathway, further reducing inflammation.





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Peonidin's Anti-inflammatory Mechanism via NF-κB Inhibition.

Anticancer Activity

Peonidin and its glycosides have demonstrated significant anticancer potential against various cancer cell lines. The primary mechanisms include the induction of cell cycle arrest and apoptosis (programmed cell death).

- Cell Cycle Arrest: Peonidin-3-glucoside has been shown to arrest cancer cells in the G2/M phase of the cell cycle. This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (Cyclin B1, Cyclin E).
- Induction of Apoptosis: **Peonidin** can trigger apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. This process often involves the activation of key executioner enzymes like caspase-3.
- Inhibition of Metastasis: **Peonidin**-3-glucoside can inhibit the metastasis of cancer cells by downregulating the activity of matrix metalloproteinases (MMP-2, MMP-9). This effect is

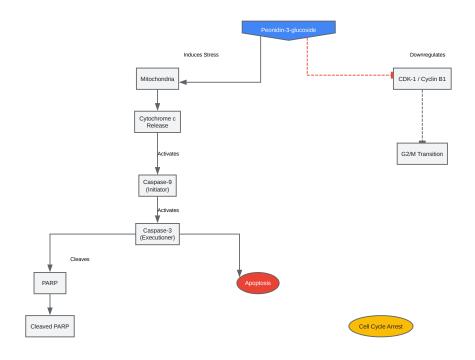


partly mediated through the inactivation of the MAPK/ERK signaling pathway.

Table 4: Inhibitory Effects of Peonidin-3-glucoside on Cancer Cells

Cell Line	Assay	Concentration	Effect	Reference(s)
HS578T (Breast Cancer)	MTT	10 μΜ	Significant inhibition of cell viability	
HS578T (Breast Cancer)	Cell Cycle Analysis	30 μΜ	G2/M Phase Arrest	
HS578T (Breast Cancer)	Western Blot	5-30 μΜ	Dose-dependent decrease in CDK-1, Cyclin B1, Cyclin E	

| A549 (Lung Cancer) | Invasion Assay | Not specified | Inhibition of invasion and motility | |



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Peonidin-induced Apoptosis and Cell Cycle Arrest Pathway.

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

- Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) into a 96-well plate in 100 μL of culture medium. Incubate for 24 hours to allow for cell attachment.
- Treatment: Prepare serial dilutions of **peonidin** in culture medium. Replace the existing medium with 100 μL of the **peonidin** dilutions. Include untreated (vehicle) control wells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10-20 μL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100-150 μ L of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Analysis: Cell viability is expressed as a percentage of the untreated control.

Pharmacokinetics and Bioavailability

The bioavailability of anthocyanins, including **peonidin**, is generally considered to be low. They are primarily consumed as glycosides, which are absorbed in the stomach and small intestine. Once absorbed, **peonidin** undergoes extensive metabolism in the liver and by gut microbiota, leading to the formation of glucuronidated, sulfated, and methylated derivatives. These metabolites may be responsible for the observed health effects. The elimination half-life is relatively short, indicating rapid clearance from the body.

Table 5: Pharmacokinetic Parameters of **Peonidin**-3-glucoside (Human Data)



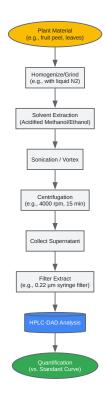
Parameter	Value	Condition	Reference(s)
Cmax (Maximum Concentration)	~1.3 nmol/L	After consumption of P3G-rich food	(Proxy data)
Tmax (Time to Cmax)	~1.5 hours	After consumption of P3G-rich food	(Proxy data)
Bioavailability	Low (<1%)	General for anthocyanins	

Note: Comprehensive pharmacokinetic data specifically for **peonidin** is limited; values are often inferred from studies on similar anthocyanins.

Key Experimental Workflows Extraction and Quantification from Plant Material

Accurate analysis of **peonidin** requires efficient extraction from the complex plant matrix followed by a robust quantification method, typically High-Performance Liquid Chromatography (HPLC).





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Workflow for **Peonidin** Extraction and Analysis.

This protocol provides a general method for extracting **peonidin** and other anthocyanins from plant tissues for quantification.

- Sample Preparation: Freeze-dry or use fresh plant material. Grind the sample into a fine powder, often using liquid nitrogen to prevent degradation.
- Extraction Solvent: Use methanol or ethanol acidified with a small amount of acid (e.g., 1% formic acid or 0.1-2% HCl). The acidic conditions stabilize the anthocyanins in their colored flavylium cation form.
- Extraction Procedure:
 - Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
 - Add 15 mL of the acidified extraction solvent.



- Vortex thoroughly and sonicate the mixture for 10-15 minutes to enhance extraction efficiency.
- Centrifuge the mixture at 4,000-10,000 x g for 15 minutes.
- Collection: Carefully collect the supernatant. For exhaustive extraction, the process can be repeated on the remaining pellet, and the supernatants combined.
- Preparation for Analysis: The extract is typically filtered through a 0.22 μm syringe filter prior to injection into the HPLC system.

This protocol describes a standard reversed-phase HPLC method with Diode Array Detection (DAD) for **peonidin** quantification.

- Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and DAD.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase A: Water with 1% Formic Acid.
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution: A typical gradient might run from ~5% B to 30% B over 30 minutes to separate **peonidin** from other compounds.
 - Flow Rate: 0.8 1.0 mL/min.
 - Column Temperature: 40°C.
 - Detection Wavelength: 520-530 nm, which is the maximum absorption for peonidin.
 - Injection Volume: 20 μL.
- Standard Preparation: Prepare a stock solution of a peonidin standard (e.g., peonidin chloride) in the mobile phase. Create a series of working standards (e.g., 0.5 to 20 μg/mL) to



generate a calibration curve.

Analysis: Inject the filtered samples and standards into the HPLC system. Identify the
peonidin peak based on retention time compared to the standard. Quantify the amount of
peonidin in the samples by correlating peak area with the standard calibration curve.

Conclusion and Future Directions

Peonidin, as an O-methylated anthocyanidin, exhibits a compelling profile of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Its ability to modulate key cellular signaling pathways such as NF-κB and MAPK underscores its therapeutic potential for the prevention and treatment of chronic diseases. While in vitro studies provide a strong foundation, future research should focus on well-designed in vivo studies and clinical trials to validate these findings and to fully assess the bioavailability, metabolic fate, and efficacy of **peonidin** in humans. A deeper understanding of its molecular targets and structure-activity relationships will be crucial for the rational design of novel **peonidin**-based therapeutics and functional foods.

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